molecular formula C14H21ClN2O2 B5334921 N'-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea

N'-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea

Cat. No.: B5334921
M. Wt: 284.78 g/mol
InChI Key: ODQNMHWQEDIITJ-UHFFFAOYSA-N
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Description

N’-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea is an organic compound belonging to the class of N-phenylureas. This compound is characterized by a phenyl group linked to one nitrogen atom of a urea group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea typically involves the reaction of 5-chloro-2-methoxyaniline with dipropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N’-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N’-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. For example, it may inhibit serine/threonine-protein kinases, affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)-acetamide
  • N-(5-chloro-2-methoxyphenyl)benzene sulfonamide
  • N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide

Uniqueness

N’-(5-chloro-2-methoxyphenyl)-N,N-dipropylurea is unique due to its specific substitution pattern and the presence of dipropyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1,1-dipropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-4-8-17(9-5-2)14(18)16-12-10-11(15)6-7-13(12)19-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQNMHWQEDIITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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